molecular formula C12H21N3O3 B2483630 Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate CAS No. 2307777-24-6

Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate

Cat. No.: B2483630
CAS No.: 2307777-24-6
M. Wt: 255.318
InChI Key: SHYRWTGDWRQYRC-BDAKNGLRSA-N
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Description

Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate is a fascinating organic compound that belongs to the pyrido[3,4-b]pyrazine family This compound features a tert-butyl ester group attached to a highly structured and stereochemically rich bicyclic core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate typically involves the following steps:

  • Formation of the pyrido[3,4-b]pyrazine core: : This can be achieved through a multi-step process starting from simple precursors such as pyridine and hydrazine. The key reactions include cyclization and functional group manipulations to assemble the desired bicyclic structure.

  • Introduction of the tert-butyl ester group: : This is often done via esterification, using tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid or an esterifying agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production methods would typically aim for high yield and purity through optimized reaction conditions. This may involve:

  • Large-scale cyclization: : Utilizing automated reactors with precise temperature and pressure control.

  • Esterification processes: : Employing continuous flow methods to ensure consistent product quality and minimize waste.

Chemical Reactions Analysis

Types of Reactions It Undergoes

Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate undergoes several types of chemical reactions:

  • Oxidation: : Transforming its functional groups under the action of oxidizing agents like potassium permanganate or hydrogen peroxide.

  • Reduction: : Reducing the keto group to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the ester group, where tert-butyl can be replaced with other alkyl or aryl groups.

Common Reagents and Conditions

  • Oxidation Reagents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

  • Reduction Reagents: : Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

  • Substitution Reagents: : Alkyl halides, aryl halides under basic or acidic conditions.

Major Products Formed from These Reactions

  • Oxidation: : Conversion of the ketone to carboxylic acids or other oxidized derivatives.

  • Reduction: : Formation of alcohols from the ketone group.

  • Substitution: : Generation of various esters depending on the substituent introduced.

Scientific Research Applications

Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate has significant applications across multiple scientific domains:

Chemistry

  • Synthesis Intermediate: : Serves as a crucial intermediate in the synthesis of complex organic molecules.

  • Reagent in Organic Transformations: : Used in developing new synthetic methodologies.

Biology

  • Biological Activity Studies: : Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine

  • Drug Development: : Explored as a scaffold for designing new pharmaceutical agents, particularly in anti-inflammatory and anticancer research.

Industry

  • Polymer Chemistry: : Utilized in the development of novel polymers with specific properties.

  • Material Science: : Employed in the synthesis of advanced materials for various applications.

Mechanism of Action

Molecular Targets and Pathways Involved

The exact mechanism of action of Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate depends on its application:

  • In Enzyme Inhibition: : It may act by binding to the active site of specific enzymes, thereby preventing substrate access and subsequent enzymatic reactions.

  • In Receptor Binding: : It could interact with cell surface receptors, modulating signal transduction pathways that regulate cellular processes.

Comparison with Similar Compounds

Comparison with Other Similar Compounds

When comparing Tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate to similar compounds, several unique features stand out:

  • Unique Steric Configuration: : Its (4aR,8aS) stereochemistry offers unique binding properties not found in other isomers.

  • Functional Group Versatility: : The compound's functional groups allow for diverse chemical modifications, making it a versatile tool in synthetic chemistry.

List of Similar Compounds

  • Tert-butyl 3-oxo-3,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate

  • Methyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate

  • Ethyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate

Properties

IUPAC Name

tert-butyl (4aR,8aS)-3-oxo-2,4,4a,5,6,7,8,8a-octahydropyrido[3,4-b]pyrazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c1-12(2,3)18-11(17)15-7-10(16)14-8-6-13-5-4-9(8)15/h8-9,13H,4-7H2,1-3H3,(H,14,16)/t8-,9+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHYRWTGDWRQYRC-BDAKNGLRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=O)NC2C1CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(=O)N[C@H]2[C@@H]1CCNC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2307777-24-6
Record name rac-tert-butyl (4aR,8aS)-3-oxo-decahydropyrido[3,4-b]pyrazine-1-carboxylate
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